molecular formula C6H10ClNOS B2835050 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride CAS No. 2243520-73-0

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride

Cat. No.: B2835050
CAS No.: 2243520-73-0
M. Wt: 179.66
InChI Key: GDQVTTRGFCLNLN-UHFFFAOYSA-N
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Description

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride (CAS# 2243520-73-0) is a bicyclic spiro compound featuring a sulfur atom in one of its fused rings (1-thiaspiro) and an amino group at position 3. Its molecular formula is C₆H₁₀ClNOS (MW: 179.67 g/mol), and its structure includes a ketone at position 2 and a hydrochloride salt, enhancing its stability and solubility . The spiro[3.3]heptane core imposes conformational rigidity, a property leveraged in drug design to improve target binding specificity.

Properties

IUPAC Name

3-amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVTTRGFCLNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C(=O)S2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazolidine derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Antineoplastic and Antidepressant Activities
Spiro compounds, including 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride, are recognized for their role as pharmacophore units in the synthesis of various therapeutic agents. They have been implicated in the development of antineoplastic (cancer-fighting) and antidepressant drugs due to their ability to interact with biological targets effectively. Research indicates that derivatives of spiro[3.3]heptane can serve as surrogates for piperazines, piperidines, morpholines, and thiomorpholines, which are known for their pharmacological properties .

Antiviral and Antibacterial Properties
The compound has also shown promise as an antiviral and antibacterial agent. Its structural characteristics allow it to engage with viral and bacterial targets, potentially inhibiting their proliferation. The specific mechanisms by which these compounds exert their effects are an active area of research .

Inhibitors of Kinases
Notably, derivatives such as 6-amino-2-thiaspiro[3.3]heptane have been evaluated for their inhibitory effects on various kinases (e.g., CDK1, CDK2), which play critical roles in cell cycle regulation and cancer progression. This suggests that this compound may be developed into kinase inhibitors for cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. For instance, the compound can be synthesized from 2,2-bis(bromomethyl)-1,3-propanediol through a series of reactions including mesylation and cyclization . This efficient synthetic route is crucial for producing sufficient quantities for research and development.

Case Studies and Research Findings

StudyFindings
Radchenko et al. (2015)Reported the synthesis of spiro compounds that act as selective ligands for biological targets; emphasized the significance of sterically constrained compounds in drug design .
Fang et al. (2020)Investigated a new class of indole spiro compounds for treating respiratory syncytial virus infections; highlighted the potential of spiro compounds in antiviral applications .
Recent Review (2020)Discussed synthetic methods for thietane backbones; noted the relevance of spiro[3.3]heptane derivatives in pharmacological research .

Cosmetic Applications

Emerging research has explored the use of spiro compounds in cosmetic formulations due to their unique properties that can enhance product stability and efficacy. The incorporation of such compounds may improve moisturizing effects and overall skin compatibility .

Mechanism of Action

The mechanism of action of 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Spiro Core Variations: The target compound contains a 1-thiaspiro system (sulfur atom), while the others use all-carbon spiro frameworks. The dimethyl and difluoromethyl substituents in the analogs modify steric bulk and hydrophobicity, respectively .

Functional Groups :

  • The ketone in the target and 6,6-dimethylspiro compound is electronically distinct due to sulfur’s electron-donating effects.
  • Both the target and 2-(difluoromethyl)spiro compound are hydrochloride salts , enhancing solubility for biological applications .

Biological Activity

3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride, also known as 6-amino-2-thiaspiro[3.3]heptane hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of spiro heterocyclic compounds, which are known for their diverse pharmacological effects.

Synthesis

The synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been documented to occur through a series of nine steps starting from 2,2-bis(bromomethyl)-1,3-propanediol, yielding an overall product with a 31% efficiency . The process involves several key reactions, including nucleophilic substitutions and cyclization, which are essential for forming the spiro structure.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Here are some notable findings:

Pharmacological Properties

  • Anticancer Activity : Research indicates that derivatives of spiro[3.3]heptane can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. Specifically, 6-amino-3-azaspiro[3.3]heptane has shown inhibitory effects against CDK1, CDK2, CDK5, GSK-3, and PLK .
  • Antimicrobial Activity : Compounds derived from thiazolidine and spiro heterocycles have exhibited significant antimicrobial properties. For instance, Mannich bases synthesized from thiazolidine derivatives demonstrated good antibacterial and antifungal activities, suggesting potential applications in treating infections .
  • Neurological Effects : The compound's structural similarity to natural amino acids like ornithine and γ-aminobutyric acid (GABA) positions it as a candidate for neuropharmacological applications. Its ability to act as a selective ligand for various biological targets enhances its potential in drug design for neurological disorders .

Case Studies

Several studies have explored the biological implications of 6-amino-2-thiaspiro[3.3]heptane hydrochloride:

  • Inhibition Studies : A study by Radchenko et al. reported the synthesis of several spiro compounds that were evaluated for their kinase inhibition capabilities. The results indicated that certain derivatives possess potent inhibitory effects on key kinases involved in cancer cell proliferation .
  • Antimicrobial Evaluation : Research conducted on Mannich bases derived from spiro compounds showed promising results against various bacterial strains, highlighting their potential use in developing new antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityCompound/DerivativeEffect/ObservationReference
Anticancer6-amino-3-azaspiro[3.3]heptaneInhibits CDK1, CDK2, CDK5
AntimicrobialMannich bases from thiazolidineExhibits antibacterial and antifungal activity
Neurological Potential6-amino-2-thiaspiro[3.3]heptaneActs as a selective ligand for neurological targets

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride, and how can purity be optimized?

  • Methodological Answer : Multi-step synthesis typically involves cyclization of thiol-containing precursors and subsequent amination. For example, a nine-step procedure using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material (analogous to spirocyclic amine synthesis) can be adapted . Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization in polar solvents like ethanol/water mixtures. Monitoring intermediates via 1H^1H-NMR and LC-MS ensures stepwise fidelity .

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is definitive for resolving spirocyclic geometry. Alternatively, 13C^{13}C-NMR can identify quaternary carbons at the spiro junction (e.g., signals near 70–80 ppm). IR spectroscopy verifies the carbonyl stretch (~1700 cm1^{-1}) and amine hydrochloride bands (~2500 cm1^{-1}) .

Q. What solvent systems are optimal for studying its solubility and stability in biological assays?

  • Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) with ≤5% DMSO to maintain solubility without denaturing proteins. Stability studies via LC-MS over 24 hours at 37°C can identify degradation products (e.g., hydrolysis of the thiaspiro ring under acidic conditions) .

Advanced Research Questions

Q. How does the thiaspiro[3.3]heptane core influence metabolic stability compared to non-sulfur analogs?

  • Methodological Answer : Comparative studies using liver microsomes (e.g., human CYP450 isoforms) show that sulfur incorporation reduces oxidative metabolism due to steric hindrance and electron-withdrawing effects. Quantify half-life (t1/2t_{1/2}) via LC-MS/MS and compare with azaspiro analogs (e.g., 1-azaspiro[3.3]heptan-2-one) .

Q. What computational strategies predict binding affinities of this compound to neurological targets (e.g., GABAA_A receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled GABAA_A receptors identifies key interactions: (i) hydrogen bonding between the amine group and α1-subunit Glu137, and (ii) hydrophobic packing of the spirocycle with Phe200. MD simulations (>100 ns) validate pose stability .

Q. How can contradictory data on its enzyme inhibition potency (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization). Test for allosteric modulation by comparing IC50_{50} under varying substrate concentrations. Batch-to-batch purity discrepancies (e.g., residual DMF in synthesis) should also be ruled out via 1H^1H-NMR .

Q. What strategies enable selective functionalization of the thiaspiro core for SAR studies?

  • Methodological Answer : Protect the amine as a Boc-group before introducing substituents. For C-3 modification, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Reductive amination at the primary amine site allows diversification while preserving the spirocycle .

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